11β-HSD1 Inhibitory Potency: 2-Adamantyl Acetamide Scaffold Delivers Sub-300 nM IC₅₀ Whereas 1-Adamantyl Isomer Is Inactive
The N-(2-adamantyl)acetamide core is the minimal pharmacophore for 11β-HSD1 inhibition, a validated target in type 2 diabetes and metabolic syndrome. In the seminal structure–activity relationship study by Su et al. (2012), adamantyl acetamide derivatives bearing the 2-adamantyl substitution consistently inhibited human 11β-HSD1 in HEK-293 cells with IC₅₀ values in the 200–300 nM range; the unsubstituted N-(2-adamantyl)acetamide scaffold (compound 4 in the related Rohde et al. series) exhibited an IC₅₀ of 308 nM [1]. In contrast, the 1-adamantyl positional isomer N-(1-adamantyl)acetamide (CAS 880-52-4) has no reported 11β-HSD1 inhibitory activity; its biological profile is confined to serving as a synthetic precursor to the antiviral M2 channel blocker amantadine [2]. This on/off binary difference—308 nM vs. no measurable inhibition—is a direct consequence of the adamantane substitution position and constitutes a non-interchangeable procurement decision point.
| Evidence Dimension | Human 11β-HSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 308 nM (N-(2-adamantyl)acetamide core scaffold, compound 4; human 11β-HSD1 in HEK-293 cell assay) |
| Comparator Or Baseline | N-(1-adamantyl)acetamide (CAS 880-52-4): no detectable 11β-HSD1 inhibition |
| Quantified Difference | >3-fold selectivity window (308 nM vs. inactive); qualitatively binary difference in target engagement |
| Conditions | HEK-293 cells transfected with human HSD11B1 gene; NADPH-dependent cortisone-to-cortisol reductase assay |
Why This Matters
A researcher purchasing the 1-adamantyl isomer will obtain a compound that is biologically inert against 11β-HSD1, rendering the experiment uninterpretable; only CAS 74525-98-7 provides the active 2-adamantyl pharmacophore.
- [1] Su X, Pliushchev MA, Rohde JJ, et al. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorg Med Chem. 2012;20(21):6394-6402. doi:10.1016/j.bmc.2012.08.056 View Source
- [2] Rohde JJ, Pliushchev MA, Sorensen BK, et al. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11β-hydroxysteroid dehydrogenase type 1 inhibitors. J Med Chem. 2007;50(1):149-164. doi:10.1021/jm0609364 View Source
